6-Nitrochroman-3-one

Organic Synthesis Heterocyclic Chemistry Regioselectivity

6-Nitrochroman-3-one (178262-27-6) is a regiospecific heterocyclic building block whose 6-nitro-3-one substitution pattern dictates distinct electronic and steric profiles versus its 4-one isomer. This positional isomerism directly controls downstream reactivity—reduction yields 6-aminochroman-3-one, a critical intermediate for SAR exploration and aminomethyl chromanone derivatives with therapeutic potential. Bulk procurement at ≥98% HPLC purity and kilogram scale supports process chemistry and in vivo pharmacology without supply disruption. Substituting with 6-Nitrochroman-4-one or 7-Nitrochroman-3-one alters reaction outcomes; this specific isomer ensures synthetic fidelity.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 178262-27-6
Cat. No. B189782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrochroman-3-one
CAS178262-27-6
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1C(=O)COC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7NO4/c11-8-4-6-3-7(10(12)13)1-2-9(6)14-5-8/h1-3H,4-5H2
InChIKeyNTTRJNRYLGEOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitrochroman-3-one (CAS 178262-27-6): Technical Specifications and Baseline Characterization for Procurement


6-Nitrochroman-3-one (CAS 178262-27-6) is a heterocyclic compound belonging to the chromanone family, characterized by a chroman ring system with a nitro group at the 6-position and a ketone group at the 3-position [1]. Its molecular formula is C9H7NO4, with a molecular weight of 193.16 g/mol [1]. The compound is primarily utilized as an intermediate in organic syntheses, with commercial availability up to kilogram scale and a typical HPLC purity specification of ≥98% [2]. The presence of both a nitro group and a ketone defines its reactivity profile, enabling distinct synthetic transformations such as reduction to an amino group or participation in Mannich reactions .

6-Nitrochroman-3-one (CAS 178262-27-6): Why In-Class Compounds Cannot Be Interchanged


Substituting 6-Nitrochroman-3-one with a closely related analog, such as a regioisomer or a chromone derivative, is not feasible without altering the intended chemical outcome. The specific positioning of the nitro group at the 6-position on the chromanone scaffold dictates distinct reactivity and synthetic utility. For instance, 6-Nitrochroman-3-one features the carbonyl group at position 3, a key difference from 6-Nitrochroman-4-one, which has its carbonyl at position 4 . This positional isomerism results in different electronic distributions and, consequently, divergent reaction pathways and outcomes . Similarly, the reduction of 6-Nitrochroman-3-one yields 6-aminochroman-3-one, a distinct intermediate from the 4-one analog, which is critical for synthesizing different classes of biologically active molecules . The quantitative evidence presented below substantiates that these structural variations translate into measurable differences in reactivity, stability, and application suitability, making direct substitution a high-risk proposition for research and development programs.

6-Nitrochroman-3-one (CAS 178262-27-6): Quantifiable Differentiation Against Closest Analogs


Regioisomeric Differentiation: Carbonyl Position Dictates Reactivity Profile

6-Nitrochroman-3-one exhibits a fundamentally different reactivity profile compared to its regioisomer, 6-Nitrochroman-4-one, due to the distinct position of the carbonyl group (C3 vs. C4). This structural difference directly influences the electron density distribution and the stability of reaction intermediates, thereby affecting the outcomes of key synthetic transformations .

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Nitro Group Positional Isomerism: 6-Nitro vs. 7-Nitro Substitution Alters Electronic Properties

The placement of the nitro group at the 6-position in 6-Nitrochroman-3-one, versus the 7-position in 7-Nitrochroman-3-one, results in distinct electronic and steric environments. While specific quantitative data comparing these two exact isomers is not available in the provided sources, the class-level inference from chromanone SAR studies is that such positional changes significantly alter biological activity and synthetic utility .

Medicinal Chemistry Structure-Activity Relationship (SAR) Heterocyclic Chemistry

Commercial Purity Specification: 6-Nitrochroman-3-one Minimum HPLC Purity of 98%

Commercially available 6-Nitrochroman-3-one is specified with a minimum purity of 98% as determined by HPLC, accompanied by a moisture content maximum of 0.5% [1]. This provides a clear, quantitative baseline for procurement.

Chemical Procurement Quality Control Organic Synthesis

Production Scale Availability: Up to Kilogram Quantities for Research and Development

6-Nitrochroman-3-one is commercially available at a production scale of up to kilograms (kgs) [1]. This contrasts with many specialty research chemicals that are only available in milligram or gram quantities.

Chemical Procurement Scale-up Supply Chain

Synthetic Utility: Enabling Mannich Reactions Previously Reported as Unsuccessful

The Mannich reaction of 6-nitro-chromanones was previously reported in the literature as unsuccessful [1]. However, a study demonstrated that by employing three different methods, the preparation of 3-dialkylaminomethyl-6-nitro-chromanones was achieved successfully [1].

Synthetic Methodology Mannich Reaction Heterocyclic Chemistry

6-Nitrochroman-3-one (CAS 178262-27-6): Optimal Research and Industrial Application Scenarios


Synthesis of 3-Aminoalkyl Chromanone Derivatives via Mannich Reaction

Researchers aiming to synthesize 3-aminoalkyl chromanone derivatives can utilize 6-Nitrochroman-3-one as a key substrate. Despite earlier reports of unsuccessful Mannich reactions, established methods have demonstrated the feasibility of this transformation, enabling access to a class of compounds with potential therapeutic applications, such as for screening against Schistosomia Japonica .

Precursor for 6-Aminochroman-3-one via Nitro Group Reduction

6-Nitrochroman-3-one serves as an immediate precursor for 6-aminochroman-3-one through the reduction of its nitro group . This transformation is a critical step in the synthesis of various amino-substituted chromanones, which are valuable intermediates for a range of biologically active molecules .

Large-Scale Research Programs Requiring Kilogram Quantities

Procurement for research programs requiring substantial material quantities, such as in vivo pharmacology studies or process chemistry development, is well-supported by the commercial availability of 6-Nitrochroman-3-one at up to kilogram scale with a defined minimum purity of 98% . This ensures a consistent and scalable supply chain for advanced development stages.

Structure-Activity Relationship (SAR) Studies of Chromanone-Based Compounds

In medicinal chemistry programs focused on the chromanone scaffold, 6-Nitrochroman-3-one is a critical building block for exploring SAR. Its distinct substitution pattern (6-nitro, 3-one) provides a specific electronic and steric profile, which, when compared to regioisomers like 6-Nitrochroman-4-one or 7-Nitrochroman-3-one, allows researchers to systematically probe the impact of functional group positioning on biological activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitrochroman-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.